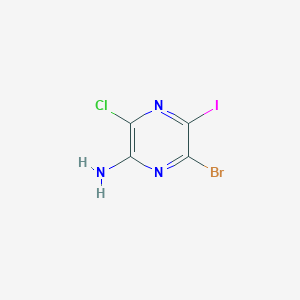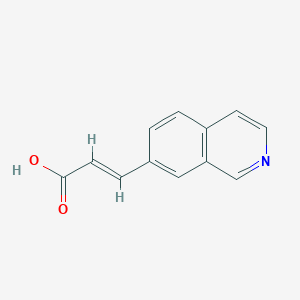
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol is a heterocyclic compound containing an oxadiazole ring with a thiol group attached to a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the O-acylation of an amidoxime with an acyl chloride in a suitable solvent, followed by cyclocondensation to form the oxadiazole ring . The thiol group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced heterocyclic compounds.
Substitution: Thioethers or other substituted derivatives.
Applications De Recherche Scientifique
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules . The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol
- (3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol is unique due to the presence of both the oxadiazole ring and the thiol group. This combination allows for a wide range of chemical reactivity and potential applications. The thiol group provides additional functionality compared to similar compounds, enabling unique interactions and transformations.
Propriétés
Formule moléculaire |
C5H8N2OS |
|---|---|
Poids moléculaire |
144.20 g/mol |
Nom IUPAC |
(3-ethyl-1,2,4-oxadiazol-5-yl)methanethiol |
InChI |
InChI=1S/C5H8N2OS/c1-2-4-6-5(3-9)8-7-4/h9H,2-3H2,1H3 |
Clé InChI |
SVJKJQGJQZCEMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=N1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















